molecular formula C10H9I2NO3 B8122878 2-Hydroxy-3,5-diiodomethylnitrostyrene

2-Hydroxy-3,5-diiodomethylnitrostyrene

Cat. No.: B8122878
M. Wt: 444.99 g/mol
InChI Key: PVLZYRVDFOINOU-OWOJBTEDSA-N
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Description

2-Hydroxy-3,5-diiodomethylnitrostyrene is a synthetic organic compound characterized by the presence of iodomethyl and nitroethenyl functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-diiodomethylnitrostyrene typically involves multiple steps, starting with the iodination of a suitable phenol precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodomethyl groups. The nitroethenyl group is then introduced through a nitration reaction, which involves the use of nitric acid and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-diiodomethylnitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3,5-diiodomethylnitrostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-diiodomethylnitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitroethenyl group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3,5-diiodomethylnitrostyrene is unique due to the combination of iodomethyl and nitroethenyl groups on a phenol ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-bis(iodomethyl)-6-[(E)-2-nitroethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9I2NO3/c11-5-7-3-8(1-2-13(15)16)10(14)9(4-7)6-12/h1-4,14H,5-6H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLZYRVDFOINOU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CI)O)C=C[N+](=O)[O-])CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1CI)O)/C=C/[N+](=O)[O-])CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9I2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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